2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid
Description
2-(3,4-Dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid is a benzodiazole derivative featuring a 3,4-dimethylphenyl substituent at position 2 and a carboxylic acid group at position 6 of the benzodiazole core. The electron-donating methyl groups on the phenyl ring may enhance lipophilicity, while the carboxylic acid group offers opportunities for further functionalization or coordination chemistry.
Synthetic routes for analogous benzodiazoles often involve condensation reactions between hydrazides and carbonyl-containing precursors under thermal or catalytic conditions. For example, related compounds have been synthesized using acetic anhydride and hydrazide intermediates at elevated temperatures, as evidenced by IR spectroscopic confirmation of carbonyl functionalities (e.g., 1675–1741 cm⁻¹ for amide and ester groups).
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H14N2O2/c1-9-3-4-11(7-10(9)2)15-17-13-6-5-12(16(19)20)8-14(13)18-15/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
PRTIUAXRLMOCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3,4-dimethylaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in the Benzodiazole Family
2-(4-Nitrophenyl)-1H-1,3-benzodiazole-6-carboxylic Acid
- Structure: Differs by a nitro group (-NO₂) at the para position of the phenyl substituent instead of methyl groups.
- Nitro groups are also associated with higher reactivity and possible toxicity, which may explain its discontinued status in commercial catalogs.
- Applications : Likely explored as a pharmacological intermediate but discontinued due to stability or safety concerns.
4′-{[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]methyl}-2-biphenylcarboxylic Acid
- Structure : A biphenyl-benzimidazole hybrid with a propyl group and methyl substitutions (CAS: 144701-48-4).
- This compound’s larger size (MW: 514.62) and multiple aromatic systems may favor applications in materials science or as a protein-binding agent, contrasting with the simpler benzodiazole core of the target compound.
Heterocyclic Compounds with 3,4-Dimethylphenyl Substituents
Eltrombopag Olamine
- Structure : Contains a 3,4-dimethylphenyl group attached to a pyrazole core (CAS: 496775-62-3).
- Eltrombopag’s success in treating thrombocytopenia highlights the therapeutic relevance of the 3,4-dimethylphenyl motif in modulating platelet production.
- Applications : Clinically used, unlike the target compound, which remains in research stages.
Phthalazine Derivative (VII)
- Structure : A phthalazine core with a 3,4-dimethylphenyl group and tetrabromo substitutions.
- Activity : Demonstrated antimicrobial properties, suggesting that the 3,4-dimethylphenyl group may enhance bioactivity across heterocyclic systems. The bromine atoms in this analog increase molecular weight and hydrophobicity, which could influence membrane permeability.
Carboxylic Acid-Containing Compounds
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: A phenolic acrylate with dihydroxy groups (CAS: 331-39-5).
- Comparison : The target compound’s benzodiazole core offers greater metabolic stability compared to caffeic acid’s unsaturated acrylate chain. Both share applications as pharmacological intermediates, but the benzodiazole’s aromatic system may enable unique coordination properties in materials science.
Key Insights
- Substituent Effects : Electron-donating methyl groups improve lipophilicity and may enhance blood-brain barrier penetration compared to nitro-substituted analogs.
- Heterocycle Choice : Benzodiazoles offer rigidity and stability, whereas pyrazoles (e.g., eltrombopag) or phthalazines may prioritize specific receptor interactions.
- Functional Groups : The carboxylic acid moiety enables salt formation or coordination polymer synthesis, relevant in materials science.
Biological Activity
2-(3,4-Dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid is a synthetic compound belonging to the benzodiazole class, characterized by a fused benzene and imidazole ring. This compound has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C16H14N2O2
- Molecular Weight : 266.29 g/mol
- Structure : The compound features a carboxylic acid group at the 6th position and a 3,4-dimethylphenyl group at the 2nd position of the benzodiazole ring.
Biological Activity Overview
Research indicates that 2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid exhibits significant biological activities:
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Its mechanism may involve the inhibition of specific enzymes related to microbial growth. Studies suggest that it can effectively inhibit various bacterial strains, which could be attributed to its structural characteristics that enhance interaction with microbial targets.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. The proposed mechanism involves modulation of enzyme activity associated with cancer cell proliferation. It has been observed to interact with several molecular targets, potentially inhibiting pathways critical for tumor growth.
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that the compound exhibited significant inhibition zones against tested pathogens.
- Table 1 summarizes the antimicrobial activity against selected bacterial strains.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Anticancer Studies :
- In vitro assays were performed on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
- Table 2 presents the cytotoxicity results across different cell lines.
Cell Line IC50 (µM) MCF-7 20 HeLa 25 A549 30
The biological activity of 2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid can be attributed to its ability to interact with specific enzymes or receptors in microbial and cancer cells. This interaction may lead to:
- Inhibition of enzyme activity critical for microbial metabolism.
- Induction of apoptosis in cancer cells through modulation of signaling pathways.
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound enhances its lipophilicity and biological activity compared to other benzodiazole derivatives. A comparative analysis is presented in Table 3:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-(3,4-Dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid | High | Moderate |
| 2-(4-Methylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid | Moderate | Low |
| 2-(3,4-Dichlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
